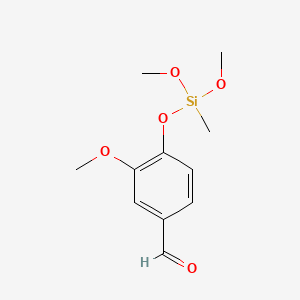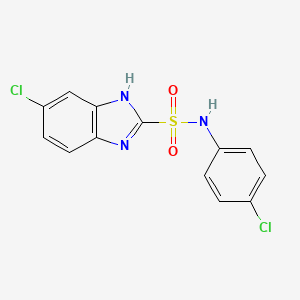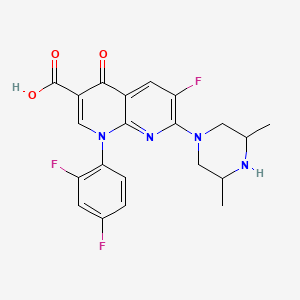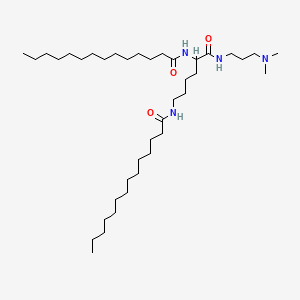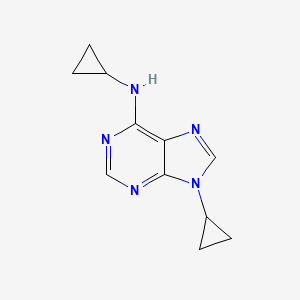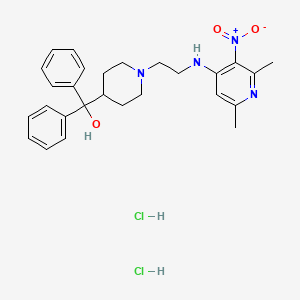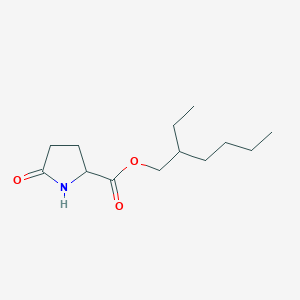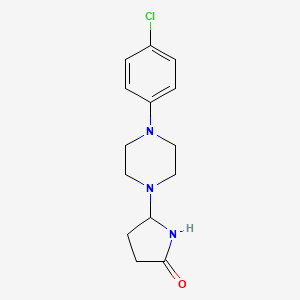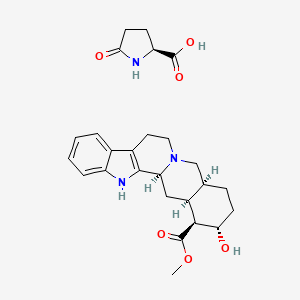
5,5-Bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2-dioxaphosphorinane 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5,5-Bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2-dioxaphosphorinane 2-oxide” is a brominated flame retardant. These compounds are often used in various materials to reduce their flammability. The compound’s structure includes multiple bromine atoms, which are known for their flame-retardant properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5,5-Bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2-dioxaphosphorinane 2-oxide” typically involves the bromination of precursor compounds. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and solvents to ensure the desired substitution.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale bromination reactions in reactors designed to handle corrosive bromine reagents. The process may include steps for purification and crystallization to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the bromomethyl groups.
Reduction: Reduction reactions could potentially remove bromine atoms, altering the compound’s properties.
Substitution: The bromine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated alcohols, while substitution could result in various functionalized derivatives.
科学的研究の応用
“5,5-Bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2-dioxaphosphorinane 2-oxide” is primarily used as a flame retardant in various materials, including plastics, textiles, and electronics. Its effectiveness in reducing flammability makes it valuable in industries where fire safety is critical.
作用機序
The flame-retardant properties of the compound are due to the presence of bromine atoms, which release bromine radicals when exposed to heat. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby slowing down or extinguishing the fire.
類似化合物との比較
Similar Compounds
Tetrabromobisphenol A (TBBPA): Another widely used brominated flame retardant.
Hexabromocyclododecane (HBCD): Known for its use in polystyrene insulation materials.
Decabromodiphenyl ether (DecaBDE): Used in various applications, including textiles and electronics.
Uniqueness
“5,5-Bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2-dioxaphosphorinane 2-oxide” is unique due to its specific structure, which may offer distinct advantages in terms of thermal stability and effectiveness as a flame retardant compared to other compounds.
特性
CAS番号 |
38578-30-2 |
|---|---|
分子式 |
C11H10Br5O4P |
分子量 |
636.7 g/mol |
IUPAC名 |
5,5-bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C11H10Br5O4P/c12-3-11(4-13)5-18-21(17,19-6-11)20-10-8(15)1-7(14)2-9(10)16/h1-2H,3-6H2 |
InChIキー |
SOWHFSRXEMPZAD-UHFFFAOYSA-N |
正規SMILES |
C1C(COP(=O)(O1)OC2=C(C=C(C=C2Br)Br)Br)(CBr)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


